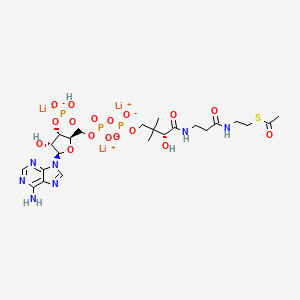
1-(4-Fluorobenzyl)piperidin-3-amine
Overview
Description
1-(4-Fluorobenzyl)piperidin-3-amine (FBPA) is a synthetic compound with a wide range of potential applications due to its unique structure and properties. It is a fluorinated organic compound with a piperidin-3-amine structure, and is commonly used in scientific research in a variety of disciplines. FBPA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) ligands, which share structural similarities with 1-(4-Fluorobenzyl)piperidin-3-amine, highlights the compound's potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies indicate that specific moieties contribute to the high D2R affinity, suggesting that analogs of this compound could be beneficial in modulating dopaminergic pathways involved in these conditions (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The reactions involving piperidine and nitro-group substitutions, akin to the chemical structure and reactivity potential of this compound, are critical in synthetic chemistry for producing various aromatic compounds. These reactions have applications in developing pharmaceuticals and other organic molecules, highlighting the synthetic versatility and utility of piperidine derivatives in organic synthesis (Pietra & Vitali, 1972).
Environmental Applications
Amine-functionalized materials, including those related to the structure of this compound, have been explored for environmental applications, particularly in pollutant removal. For example, amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).
Catalysis
Amine compounds, including piperidine derivatives, are significant in catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are foundational in synthesizing pharmaceuticals, agrochemicals, and other organic molecules. The involvement of piperidine and similar amines in catalytic systems underscores their importance in developing efficient, recyclable catalysts for organic synthesis (Kantam et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to exhibit high selectivity for resistant strains ofPlasmodium falciparum, a parasite responsible for malaria .
Mode of Action
It’s known that piperidine derivatives can inhibit the growth ofPlasmodium falciparum
Biochemical Pathways
It’s known that piperidine derivatives can inhibit the growth ofPlasmodium falciparum, suggesting that they may interfere with the parasite’s life cycle or metabolic pathways .
Pharmacokinetics
It’s worth noting that piperidine is a common heterocycle found in pharmaceutical agents, typically used to improve the drug’s pharmacokinetic profile .
Result of Action
It’s known that piperidine derivatives can inhibit the growth ofPlasmodium falciparum, suggesting that they may interfere with the parasite’s ability to reproduce or survive .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorobenzyl)piperidin-3-amine. It’s worth noting that the safety data sheet for a similar compound, 1-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride, suggests that it should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .
Cellular Effects
In terms of cellular effects, 1-(4-Fluorobenzyl)piperidin-3-amine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in laboratory settings . This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been shown to inhibit the growth of Plasmodium falciparum in a dose-dependent manner
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGICMVQPPCKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)


